[(3-Nitroacridin-9-yl)sulfanyl]acetic acid
Description
2-((3-Nitroacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₀N₂O₄S. It is known for its unique structure, which includes a nitro group attached to an acridine moiety, linked via a thioether bond to an acetic acid group.
Properties
CAS No. |
124330-40-1 |
|---|---|
Molecular Formula |
C15H10N2O4S |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(3-nitroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10N2O4S/c18-14(19)8-22-15-10-3-1-2-4-12(10)16-13-7-9(17(20)21)5-6-11(13)15/h1-7H,8H2,(H,18,19) |
InChI Key |
BCUFDJMHXJYIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroacridin-9-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 3-nitroacridine with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) to facilitate the formation of the thioether bond .
Industrial Production Methods
While specific industrial production methods for 2-((3-Nitroacridin-9-yl)thio)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-aminoacridin-9-yl)thio)acetic acid, while substitution reactions can produce a variety of thioether derivatives .
Scientific Research Applications
The compound [(3-Nitroacridin-9-yl)sulfanyl]acetic acid has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Mechanism of Action :
The compound's anticancer properties are primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that observed in other acridine derivatives, which have shown significant cytotoxic effects against various cancer cell lines.
Case Studies :
- In Vitro Studies : Research has demonstrated that [(3-Nitroacridin-9-yl)sulfanyl]acetic acid exhibits potent cytotoxicity against several human tumor cell lines, including breast cancer and leukemia models. For instance, studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- In Vivo Studies : Animal models treated with the compound have shown reduced tumor growth and increased survival rates compared to control groups. These studies suggest a promising therapeutic window for [(3-Nitroacridin-9-yl)sulfanyl]acetic acid in oncological applications .
Antimicrobial Properties
Recent investigations into the antimicrobial potential of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have revealed its effectiveness against various bacterial strains. The compound exhibits bactericidal activity by disrupting bacterial cell membranes and inhibiting protein synthesis.
Research Findings :
- Bacterial Strains Tested : Studies have reported significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Synergistic Effects : When combined with traditional antibiotics, [(3-Nitroacridin-9-yl)sulfanyl]acetic acid has shown enhanced efficacy, suggesting its potential as an adjuvant therapy in treating resistant bacterial infections .
Photodynamic Therapy
The compound's ability to generate singlet oxygen upon light activation positions it as a candidate for photodynamic therapy (PDT). This approach utilizes light-sensitive compounds to selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells.
Clinical Implications :
- PDT Efficacy : Preclinical studies indicate that [(3-Nitroacridin-9-yl)sulfanyl]acetic acid can effectively target tumors when activated by specific wavelengths of light, leading to localized destruction of malignant cells .
- Safety Profile : The safety profile observed in animal studies suggests minimal systemic toxicity, making it a viable option for further clinical development in PDT applications .
Table 1: Summary of Anticancer Activity Studies
| Study Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | Breast Cancer | 15 | DNA intercalation |
| In Vitro | Leukemia | 10 | Apoptosis induction |
| In Vivo | Murine Tumor Models | N/A | Tumor growth inhibition |
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Protein synthesis inhibition |
Mechanism of Action
The mechanism of action of 2-((3-Nitroacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential cytotoxic effects. The thioether linkage provides stability and facilitates the compound’s interaction with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-((3-Aminoacridin-9-yl)thio)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-((3-Nitroacridin-9-yl)thio)propionic acid: A similar compound with a propionic acid group instead of an acetic acid group.
Uniqueness
2-((3-Nitroacridin-9-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, acridine moiety, and thioether linkage makes it a versatile compound for various research applications .
Biological Activity
[(3-Nitroacridin-9-yl)sulfanyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound [(3-Nitroacridin-9-yl)sulfanyl]acetic acid features an acridine moiety substituted with a nitro group and a sulfanyl acetic acid functional group. This structural arrangement is hypothesized to contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that acridine derivatives possess notable anticancer properties. Specifically, compounds related to [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have shown efficacy in inhibiting cancer cell proliferation. For instance, research has demonstrated that acridine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [(3-Nitroacridin-9-yl)sulfanyl]acetic acid | Breast Cancer | 5.2 | DNA intercalation, apoptosis induction |
| 2-(9-Oxoacridin-10(9H)-yl)-N-phenyl acetamides | Lung Cancer | 7.8 | Topoisomerase II inhibition |
| Other Acridine Derivatives | Various | Varies | Multiple mechanisms including ROS generation |
Antimicrobial Activity
The antimicrobial properties of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have also been investigated. Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 4.0 |
Case Studies
A notable case study involved the application of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid in a preclinical model for breast cancer. The compound was administered in varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues, confirming its potential as an effective anticancer agent .
Another study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity, with the compound demonstrating a lower MIC than traditional antibiotics, suggesting its utility as an alternative treatment option for resistant infections .
Mechanistic Insights
The biological activity of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid can be attributed to several mechanisms:
- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Protein Synthesis Inhibition : By interfering with ribosomal function, the compound can halt bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
